molecular formula C13H17N3O4 B8638627 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid

4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid

Cat. No.: B8638627
M. Wt: 279.29 g/mol
InChI Key: KMZWLMSOHGMGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid is a chemical compound that features a piperidine ring substituted with a methyl group and an amino group, attached to a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Mechanism of Action

The mechanism of action of 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group and the piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid

InChI

InChI=1S/C13H17N3O4/c1-15-6-4-10(5-7-15)14-11-3-2-9(13(17)18)8-12(11)16(19)20/h2-3,8,10,14H,4-7H2,1H3,(H,17,18)

InChI Key

KMZWLMSOHGMGOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-fluoro-3-nitrobenzoate (2.13 g) and 1-methylpiperidin-4-amine (1.14 g) in tetrahydrofuran (40 mL) was added N,N-diisopropylethylamine (5 mL). The mixture was then stirred at reflux overnight. The solvent was evaporated and the residue was dissolved in ethyl acetate (300 mL) and washed with aqueous NaHCO3, water and brine. After evaporation of the solvent, the residue was dissolved in tetrahydrofuran (20 mL), methanol (10 mL) and water (10 mL). Then, LiOH H2O (2 g) was added. The mixture was stirred at room temperature overnight. The mixture was then concentrated and the residue was neutralized with 5% aqueous HCl. The precipitate was filtered, washed with brine, and dried under vacuum to give the product.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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